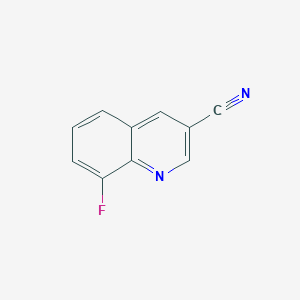

8-Fluoroquinoline-3-carbonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

8-fluoroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-9-3-1-2-8-4-7(5-12)6-13-10(8)9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRWQTSDXOMTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-52-8 | |

| Record name | 8-fluoroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

8-Fluoroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 172.16 g/mol. The presence of a fluorine atom and a carbonitrile group enhances its reactivity and biological activity, making it a valuable compound for pharmaceutical research.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, particularly those involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV. This interaction inhibits bacterial DNA synthesis, leading to cell death .

- Cell Signaling Modulation : It can modulate cellular signaling pathways, affecting cell proliferation and apoptosis. This property is particularly relevant in cancer treatment .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.58 µg/mL |

| Staphylococcus aureus | 0.65 µg/mL |

These results suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of this compound have demonstrated cytotoxic effects on various cancer cells, including breast and lung cancer cells .

Case Studies

- Antibacterial Efficacy : In a comparative study, this compound was tested against standard antibiotics. Results indicated that it exhibited comparable or superior activity against resistant bacterial strains, highlighting its potential as an alternative treatment option .

- Anticancer Activity : A study evaluated the cytotoxicity of several fluoroquinolone derivatives, including this compound, against human cancer cell lines. The compound showed significant growth inhibition at low concentrations, suggesting its utility in cancer therapy .

Wissenschaftliche Forschungsanwendungen

The compound exhibits notable antimicrobial and anticancer properties, making it a candidate for further research in therapeutic applications.

Antimicrobial Activity

8-Fluoroquinoline-3-carbonitrile belongs to the fluoroquinolone class, known for its effectiveness against a range of bacterial strains. It has demonstrated broad-spectrum antibacterial activity, particularly against resistant strains.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

These values indicate its potential as a new antibiotic agent, especially in combating multi-drug resistant bacteria .

Anticancer Activity

Research has indicated that this compound may inhibit key enzymes involved in cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) generation and DNA damage response.

Case Study: Inhibition of Non-Small Cell Lung Cancer

In a study involving non-small cell lung cancer (NSCLC), this compound exhibited significantly stronger inhibitory effects compared to standard treatments. It was found to enhance DNA damage response mechanisms, leading to increased apoptosis in cancer cells .

Industrial Applications

Beyond its medicinal uses, this compound serves as a building block in organic synthesis. It is employed in the development of various pharmaceuticals and specialty chemicals due to its unique chemical properties.

Q & A

Q. What are the recommended synthetic methodologies for 8-fluoroquinoline-3-carbonitrile and its derivatives?

Methodological Answer: The synthesis of this compound derivatives typically involves cyclocondensation reactions. For example, dihydroquinoline-3-carbonitriles can be synthesized via one-pot multicomponent reactions using aldehydes, malononitrile, and cyclic ketones under reflux conditions in ethanol . Key parameters include optimizing reaction temperature (e.g., 80°C) and catalyst selection (e.g., piperidine). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity products. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential for confirming structural integrity .

Q. How is X-ray crystallography applied to confirm the structural configuration of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and torsional parameters. For example, studies on 8-methyl-2-oxo-4-(thiophen-2-yl)-hexahydroquinoline-3-carbonitrile revealed a mean C–C bond length of 0.006 Å and key torsion angles (e.g., C7–N1–C8–O1 = −179.9°) . Data collection at 100 K minimizes thermal motion artifacts. Software like SHELX or OLEX2 is used for refinement, ensuring R-factors < 0.1 for high confidence in structural assignments .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods to prevent inhalation of vapors or dust.

- Storage: Store in airtight containers at 0–6°C to prevent degradation .

- Waste Disposal: Segregate chemical waste and consult certified disposal services for halogenated compounds .

Refer to Safety Data Sheets (SDS) for specific hazards (e.g., H303: Harmful if swallowed) and first-aid measures .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency.

- Solvent Optimization: Replace ethanol with dimethylformamide (DMF) for higher boiling points, enabling faster reaction kinetics .

- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining yields >85% .

- Scale-Up Considerations: Monitor exothermic reactions using jacketed reactors and implement inline FTIR for real-time analysis of intermediates .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. MS) for this compound derivatives?

Methodological Answer:

- Cross-Validation: Compare experimental NMR (¹H/¹³C) and MS data with computational predictions (e.g., DFT calculations using Gaussian).

- Isotopic Labeling: Use deuterated solvents to resolve splitting patterns in overlapping NMR signals .

- High-Resolution MS (HRMS): Confirm molecular formulas with <5 ppm mass accuracy to distinguish isobaric species .

- Dynamic NMR (DNMR): Analyze temperature-dependent spectra to detect conformational exchange in flexible substituents .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

Q. How can computational modeling guide the design of this compound analogs with improved pharmacological profiles?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2). Prioritize analogs with docking scores <−8.0 kcal/mol .

- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors at C3-carbonitrile) using Schrödinger’s Phase .

- ADMET Prediction: Utilize SwissADME to optimize bioavailability (e.g., Rule of Five compliance) and reduce hepatotoxicity risks (CYP450 inhibition screening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.